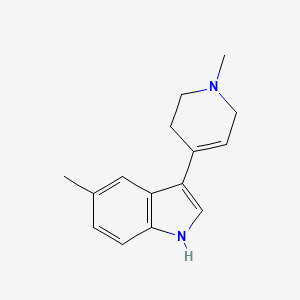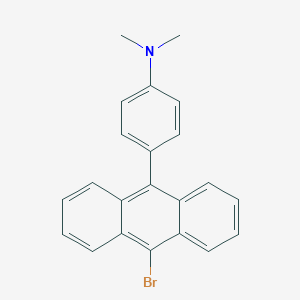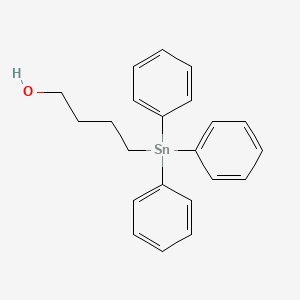
4-(Triphenylstannyl)butan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triphenylstannyl)butan-1-OL: is an organotin compound with the molecular formula C22H24OSn It consists of a butanol backbone with a triphenylstannyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylstannyl)butan-1-OL typically involves the reaction of triphenyltin chloride with 4-bromo-1-butanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the triphenylstannyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Triphenylstannyl)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 4-(Triphenylstannyl)butanal or 4-(Triphenylstannyl)butanoic acid.
Reduction: Formation of 4-(Triphenylstannyl)butane.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology and Medicine:
Industry: In the industrial sector, 4-(Triphenylstannyl)butan-1-OL can be used in the production of polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-(Triphenylstannyl)butan-1-OL involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylstannyl group can stabilize reaction intermediates, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparación Con Compuestos Similares
4-(Trimethylstannyl)butan-1-OL: Similar structure but with trimethylstannyl group instead of triphenylstannyl.
4-(Tributylstannyl)butan-1-OL: Contains a tributylstannyl group.
4-(Triphenylsilyl)butan-1-OL: Contains a triphenylsilyl group instead of triphenylstannyl.
Uniqueness: 4-(Triphenylstannyl)butan-1-OL is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its trimethyl or tributyl counterparts. The triphenylstannyl group also enhances the compound’s ability to participate in various organic transformations, making it a valuable reagent in synthetic chemistry.
Propiedades
Número CAS |
116195-74-5 |
|---|---|
Fórmula molecular |
C22H24OSn |
Peso molecular |
423.1 g/mol |
Nombre IUPAC |
4-triphenylstannylbutan-1-ol |
InChI |
InChI=1S/3C6H5.C4H9O.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-5;/h3*1-5H;5H,1-4H2; |
Clave InChI |
KLRADVISIRIIAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


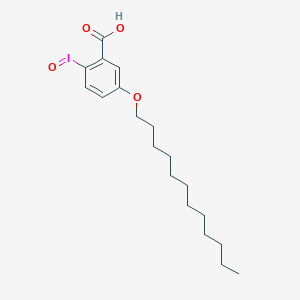
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
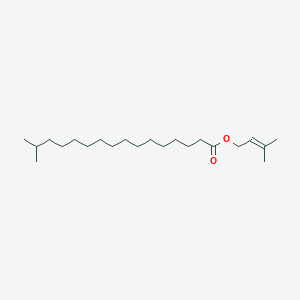
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
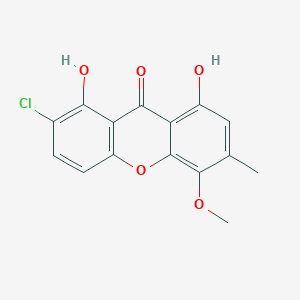


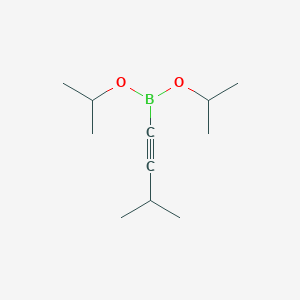

![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
